molecular formula C14H22N4O B2514518 N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide CAS No. 1797291-35-0

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide

Cat. No.: B2514518
CAS No.: 1797291-35-0
M. Wt: 262.357
InChI Key: QLNOHYMFMMDOLI-UHFFFAOYSA-N
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Description

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide is a synthetic organic compound that features a pyrrolidine ring attached to a pyrimidine core, with a pivalamide group

Biochemical Analysis

Biochemical Properties

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit enzymes such as phosphodiesterase type 5 and isocitrate dehydrogenase 1 . Additionally, it acts as a modulator of the insulin-like growth factor 1 receptor and an antagonist of the vanilloid receptor 1 . These interactions highlight the compound’s potential in regulating biochemical pathways and influencing cellular functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the cell cycle by modulating the activity of cyclin-dependent kinases and other cell cycle regulators . Furthermore, it can alter gene expression patterns by interacting with transcription factors and other regulatory proteins, thereby impacting cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting or activating their functions . For example, its inhibition of phosphodiesterase type 5 leads to increased levels of cyclic GMP, which in turn affects various signaling pathways. Additionally, the compound can modulate gene expression by binding to DNA or interacting with transcription factors, thereby influencing the transcriptional machinery of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and organ function . Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical and cellular effects without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its inhibition of isocitrate dehydrogenase 1 affects the tricarboxylic acid cycle, leading to changes in the levels of key metabolites . These interactions highlight the compound’s role in modulating metabolic pathways and influencing cellular energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization within cells can affect its activity and function, influencing the overall biochemical and cellular effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can enhance its interactions with biomolecules and influence its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of trifluoroacetic acid as a catalyst and acetonitrile as the solvent .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid, acetonitrile, and various nucleophiles and oxidizing agents. The conditions often involve refluxing the reaction mixture and using inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of substituted pyrimidine derivatives, while oxidation can produce pyrimidine N-oxides.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide is unique due to its combination of a pyrrolidine ring, a pyrimidine core, and a pivalamide group. This unique structure contributes to its specific biological activity and potential as a therapeutic agent.

Properties

IUPAC Name

2,2-dimethyl-N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O/c1-14(2,3)13(19)16-10-11-15-7-6-12(17-11)18-8-4-5-9-18/h6-7H,4-5,8-10H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNOHYMFMMDOLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1=NC=CC(=N1)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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